Cas no 152626-91-0 (6-(Bromomethyl)-1H-indazole)
6-(Bromomethyl)-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 6-(Bromomethyl)-1H-indazole
- 6-(bromomethyl)-1H-indazole hydrobromide
- 1H-Indazole,6-(bromomethyl)-
- 6-BROMOMETHYL INDAZOLE
- AS-59162
- SCHEMBL7132606
- WJGQBMKELZCPRT-UHFFFAOYSA-N
- MFCD09475773
- DTXSID20595145
- 6-(Bromomethyl)indazole, AldrichCPR
- AKOS015919656
- A883888
- 152626-91-0
- MB07320
- 6-Bromomethyl-1h-indazole, HBr
- 1H-Indazole, 6-(bromomethyl)-
- W18990
- W-205732
- 6-BROMOMETHYL-1H-INDAZOLE HBR
- DB-107865
-
- MDL: MFCD09475773
- Inchi: 1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)
- InChI Key: WJGQBMKELZCPRT-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2C=NNC=2C=1
Computed Properties
- Exact Mass: 209.97931
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.694
- Boiling Point: 355.8 ℃ at 760 mmHg
- Flash Point: 169°C
- PSA: 28.68
6-(Bromomethyl)-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269000007-1g |
6-(Bromomethyl)-1H-indazolehydrobromide |
152626-91-0 | 95% | 1g |
$717.65 | 2022-04-02 | |
| Chemenu | CM150356-250mg |
6-(Bromomethyl)-1H-indazole |
152626-91-0 | 95% | 250mg |
$292 | 2021-08-05 | |
| Chemenu | CM150356-1g |
6-(Bromomethyl)-1H-indazole |
152626-91-0 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM150356-250mg |
6-(Bromomethyl)-1H-indazole |
152626-91-0 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM150356-1g |
6-(Bromomethyl)-1H-indazole |
152626-91-0 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D762972-50mg |
6-BROMOMETHYL INDAZOLE |
152626-91-0 | 97% | 50mg |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | D762972-100mg |
6-BROMOMETHYL INDAZOLE |
152626-91-0 | 97% | 100mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | D762972-250mg |
6-BROMOMETHYL INDAZOLE |
152626-91-0 | 97% | 250mg |
$270 | 2024-06-07 | |
| A2B Chem LLC | AD71194-50mg |
6-Bromomethyl-1h-indazole, HBr |
152626-91-0 | 98+% | 50mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AD71194-100mg |
6-Bromomethyl-1h-indazole, HBr |
152626-91-0 | 98+% | 100mg |
$134.00 | 2024-04-20 |
6-(Bromomethyl)-1H-indazole Suppliers
6-(Bromomethyl)-1H-indazole Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 6-(Bromomethyl)-1H-indazole
Comprehensive Overview of 6-(Bromomethyl)-1H-indazole (CAS No. 152626-91-0): Properties, Applications, and Research Insights
6-(Bromomethyl)-1H-indazole (CAS No. 152626-91-0) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This brominated derivative of 1H-indazole serves as a critical building block in the synthesis of bioactive molecules, particularly in drug discovery and material science. Its molecular structure, characterized by a bromomethyl functional group at the 6-position, enables diverse chemical modifications, making it a valuable intermediate for designing novel compounds.
In recent years, the demand for 6-(Bromomethyl)-1H-indazole has surged due to its role in developing kinase inhibitors and other therapeutic agents. Researchers frequently search for "6-(Bromomethyl)-1H-indazole synthesis" or "CAS 152626-91-0 applications," reflecting its relevance in medicinal chemistry. The compound’s unique reactivity allows for cross-coupling reactions, nucleophilic substitutions, and palladium-catalyzed transformations, which are pivotal in creating complex molecular architectures.
From an industrial perspective, 6-(Bromomethyl)-1H-indazole is often discussed alongside trends like "green chemistry" and "sustainable synthesis." Innovations in catalytic methods and solvent-free reactions have improved its production efficiency, aligning with global efforts to reduce environmental impact. Additionally, its potential in "cancer research" and "neurodegenerative disease" studies has sparked interest, as indazole derivatives are known to modulate key biological pathways.
The physicochemical properties of 6-(Bromomethyl)-1H-indazole include a molecular weight of 211.06 g/mol and a melting point range of 120–125°C. Its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in laboratory settings. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity, ensuring reproducibility in experimental outcomes.
Safety and handling protocols for 6-(Bromomethyl)-1H-indazole emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under typical conditions, its reactivity warrants careful storage away from strong oxidizers and moisture. Researchers often inquire about "stability of 6-(Bromomethyl)-1H-indazole" or "compatible reagents," highlighting the need for precise handling guidelines.
In summary, 6-(Bromomethyl)-1H-indazole (CAS No. 152626-91-0) stands as a pivotal compound in modern synthetic chemistry, bridging gaps between academic research and industrial applications. Its adaptability, coupled with growing interest in "targeted drug delivery" and "small-molecule therapeutics," ensures its continued prominence in scientific literature. Future studies may explore its derivatives for broader biomedical uses, further solidifying its role in advancing chemical innovation.
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